4-carboxybutyl(triphenyl)phosphanium;hydrobromide

Description

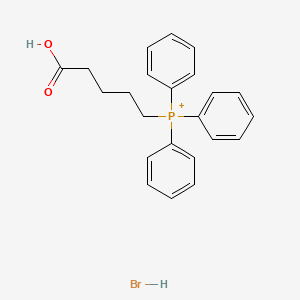

(4-Carboxybutyl)triphenylphosphonium bromide (CAS: 17814-85-6) is a phosphonium salt with the molecular formula C₂₃H₂₄BrO₂P and a molecular weight of 443.31–443.32 g/mol . It is a white to off-white powder, hygroscopic, and soluble in polar solvents like water, methanol, and DMSO but insoluble in non-polar solvents like toluene .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25BrO2P+ |

|---|---|

Molecular Weight |

444.3 g/mol |

IUPAC Name |

4-carboxybutyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/p+1 |

InChI Key |

MLOSJPZSZWUDSK-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Preparation Methods

Oxidation to 5-Bromovaleric Acid

The patent CN102174061A details a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation protocol. Key parameters include:

Reaction Conditions

-

Catalysts : TEMPO (1–10 mol%) + tetrabutylammonium bromide (0.1–5 mol%).

-

Oxidant : Sodium hypochlorite (1–5 equiv) in dichloromethane/water biphasic system.

-

Temperature : 0–80°C (optimized at 20°C).

-

Yield : 99–100% (HPLC purity >99%).

Mechanistic Insight

TEMPO acts as a nitroxyl radical catalyst, oxidizing the alcohol to a ketone intermediate, which undergoes further oxidation to the carboxylic acid. The phase-transfer catalyst facilitates interfacial electron transfer, enhancing reaction kinetics.

Table 1: Optimization of Oxidation Step

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| TEMPO Loading | 1–10 mol% | 5 mol% | Maximizes rate |

| NaOCl Equiv | 1–5 | 1.3 | Minimizes waste |

| Solvent System | 10 solvents tested | 1,2-Dichloroethane | Best phase separation |

Phosphonium Salt Formation

The resulting 5-bromovaleric acid undergoes nucleophilic substitution with triphenylphosphine:

Reaction Protocol

-

Solvent : Acetonitrile or ethanol (300 mL per 50 mmol substrate).

-

Molar Ratio : 1:1 (acid:PPh₃).

-

Conditions : Reflux under N₂ for 20–24 hours.

-

Workup : Cooling to 5°C induces crystallization; filtration yields 90–95% product.

Critical Notes

-

Ethanol produces larger crystals, simplifying filtration.

-

Residual triphenylphosphine oxide is removed via dichloromethane washes.

Direct Alkylation from 5-Bromopentanoic Acid

The PMC3268452 method bypasses the oxidation step by starting with commercial 5-bromopentanoic acid:

Procedure

-

Reactants : 5-Bromopentanoic acid (1 equiv) + triphenylphosphine (1 equiv).

-

Solvent : Toluene or acetonitrile (6 mL/mmol).

-

Conditions : Reflux for 12–24 hours.

-

Yield : 85–90% (HPLC purity 95–98%).

Table 2: Comparative Analysis of Methods

| Parameter | Stepwise Method | Direct Method |

|---|---|---|

| Starting Material Cost | Lower | Higher |

| Reaction Steps | 2 | 1 |

| Overall Yield | 89–94% | 85–90% |

| Environmental Impact | Low (no Cr/Mn) | Moderate |

Industrial Scalability Considerations

The stepwise method’s scalability is enhanced by:

Chemical Reactions Analysis

Types of Reactions

4-carboxybutyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts .

Scientific Research Applications

Organic Synthesis

Overview :

4-Carboxybutyl(triphenyl)phosphanium;hydrobromide acts as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Key Applications :

- Prostaglandin Synthesis : This compound is essential for synthesizing prostaglandins and their analogs. Prostaglandins are bioactive lipids involved in numerous physiological processes and are used in drugs for treating various conditions, including inflammation and reproductive health .

- Antimycobacterial Agents : It is utilized in the preparation of methyl alkenyl quinolones, which exhibit activity against Mycobacterium tuberculosis .

- Calcium Channel Blockers : The compound is involved in synthesizing diphenylmethylpiperazines that act as N-type calcium channel blockers, showing potential therapeutic effects .

Drug Delivery Systems

Overview :

The unique properties of this compound make it suitable for targeted drug delivery applications, particularly in cancer therapy.

Key Applications :

- Mitochondrial Targeting : This compound is used to develop drug delivery systems that target mitochondria, enhancing the efficacy of therapeutic agents while minimizing side effects. For instance, it has been employed to deliver pro-apoptotic peptides into tumor cells' mitochondria .

- Nanoparticle Formulations : Research has demonstrated its effectiveness in creating nanoparticles that can actively target specific cells or organelles, maximizing therapeutic activity while reducing adverse effects on healthy tissues .

Cell Biology Research

Overview :

In cell biology, this compound serves as a crucial tool for studying mitochondrial functions.

Key Applications :

- Mitochondrial Function Studies : The compound acts as a mitochondrial targeting agent, allowing researchers to investigate mitochondrial dynamics and their roles in cellular signaling and oxidative stress .

- Reactive Oxygen Species Research : It aids in examining the role of reactive oxygen species (ROS) in cellular signaling pathways related to various diseases .

Bioconjugation Processes

Overview :

Bioconjugation involves attaching biomolecules to surfaces or other molecules for diagnostic and therapeutic applications.

Key Applications :

- Diagnostics Development : The compound facilitates bioconjugation processes that are essential for developing diagnostic tools and therapeutic agents. For example, it can be used to attach fluorescent markers to biomolecules for imaging purposes .

Case Studies

Mechanism of Action

The mechanism of action of 4-carboxybutyl(triphenyl)phosphanium;hydrobromide involves its ability to act as a carrier for various functional groups. The phosphonium group can facilitate the delivery of pro-apoptotic peptides into the mitochondria of tumor cells, leading to apoptosis . This compound can also participate in various chemical reactions, forming stable intermediates that are crucial for the synthesis of complex molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Phosphonium Salts

Alkyl Chain-Length Variants

Triphenylpropylphosphonium Bromide

- Structure : Propyl chain instead of carboxybutyl.

- Properties : Higher lipophilicity due to the absence of a carboxyl group, limiting aqueous solubility.

- Applications : Primarily used as a phase-transfer catalyst in organic synthesis .

TPP⁺-C8, TPP⁺-C10, TPP⁺-C12

- Structure : Alkyl chains (C8–C12) linked to gallate esters .

- Properties : Increased chain length enhances antichagasic activity but reduces solubility in aqueous media.

- Applications: Antiparasitic agents against Trypanosoma cruzi .

(5-Carboxypentyl)triphenylphosphonium Bromide

Aromatic and Functionalized Derivatives

[4-(Bromomethyl)benzyl]triphenylphosphonium Bromide

- Structure : Benzyl group with bromomethyl substituent.

- Properties : High reactivity in nucleophilic substitutions; used in Wittig reactions .

- Applications : Intermediate in organic synthesis for olefin formation .

{4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}methyl(triphenyl)phosphonium Bromide

Comparative Data Table

Key Research Findings

Mitochondrial Targeting Efficiency

The carboxybutyl group in (4-carboxybutyl)triphenylphosphonium bromide enhances mitochondrial accumulation compared to non-carboxylated analogs (e.g., methyltriphenylphosphonium bromide) due to its amphiphilic nature . In contrast, longer-chain derivatives like (5-carboxypentyl)triphenylphosphonium bromide show deeper mitochondrial matrix penetration but reduced solubility .

Thermal Stability

Melting points vary significantly: carboxybutyl derivatives (204–207°C) are more thermally stable than benzyl-substituted analogs (decompose above 300°C) , likely due to hydrogen bonding from the carboxyl group.

Biological Activity

4-Carboxybutyl(triphenyl)phosphanium;hydrobromide, also known as (4-Carboxybutyl)triphenylphosphonium bromide (CAS No. 17814-85-6), is a phosphonium salt with significant applications in organic synthesis and potential therapeutic uses. Its structure allows for interaction with biological systems, particularly in the context of drug delivery and mitochondrial targeting.

The compound appears as a white to almost white crystalline powder. It is soluble in polar solvents and is often used as an intermediate in the synthesis of various pharmaceuticals, including prostaglandin analogs and anticancer agents .

The biological activity of 4-carboxybutyl(triphenyl)phosphanium is primarily attributed to its ability to facilitate the delivery of therapeutic agents into mitochondria. This property is particularly valuable in cancer therapy, where targeted delivery can enhance the efficacy of pro-apoptotic peptides and other cytotoxic agents .

Biological Applications

-

Antitumor Activity :

- The compound acts as a platform for delivering pro-apoptotic peptides into tumor cells, thereby inducing apoptosis more effectively than conventional methods .

- It has been identified as a component in the synthesis of glycinamide ribonucleotide formyltransferase (GARFTase) inhibitors, which exhibit antitumor properties .

- Antimycobacterial Agents :

- Antileishmanial Activity :

Research Findings and Case Studies

Recent studies have explored the uptake and accumulation of phosphonium compounds in glioma cells, highlighting the potential for selective targeting of cancerous tissues. For instance, tetraphenylphosphonium and related compounds were evaluated for their cellular uptake mechanisms, revealing that modifications in their structure can significantly affect biological activity .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of 4-carboxybutyl(triphenyl)phosphanium involves reacting triphenylphosphine with 5-bromovaleric acid under controlled conditions to yield high-purity products with improved yields compared to traditional methods . This innovative approach minimizes environmental impact and enhances product viability for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.